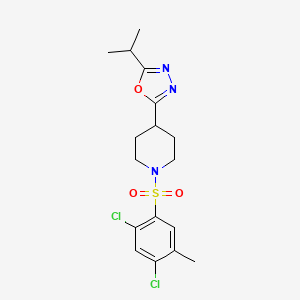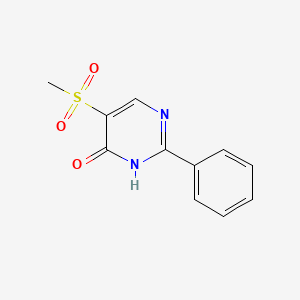![molecular formula C10H14FNO4 B2889939 2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid CAS No. 1597202-96-4](/img/structure/B2889939.png)
2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a fluoroacetic acid moiety, which is a type of carboxylic acid that contains a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring, a fluorine atom attached to a carbon atom, and a carboxylic acid group. The exact structure would need to be determined through spectroscopic methods such as NMR .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine ring, the fluorine atom, and the carboxylic acid group. Each of these functional groups can undergo specific types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could influence its polarity and the presence of a carboxylic acid group could make it capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Radiotracer Development
One notable application of 2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid is in the development of radiotracers for Positron Emission Tomography (PET). A derivative of this compound, labeled with fluorine-18, shows promise for imaging central nicotinic acetylcholine receptors in the brain. This application is particularly significant for studying neurological disorders and brain function (Doll et al., 1999).
Organic Synthesis and Medicinal Chemistry
In the field of organic synthesis and medicinal chemistry, derivatives of this compound have been explored for various applications. For instance, iodonium ylides derived from reactions involving fluoroiodane and 1,3-dicarbonyl compounds, which include 2-fluoro-1,3-dicarbonyl products, have been studied for their potential in electrophilic fluorination (Geary et al., 2015).
Antibacterial Research
In antibacterial research, fluorinated compounds, including those related to this compound, have been synthesized and tested for their efficacy against various bacterial strains. For example, studies have explored the synthesis and antibacterial activity of different derivatives, highlighting their potential as novel antibacterial agents (Gargallo‐Viola et al., 2001).
Antitumor Research
Another important application area is in antitumor research. Derivatives of this compound have been synthesized and tested for their antitumor activities, indicating potential in cancer treatment (Wang Yuan-chao, 2011).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with.
Safety and Hazards
Propiedades
IUPAC Name |
2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO4/c1-10(2,3)16-9(15)12-4-6(5-12)7(11)8(13)14/h4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINUSXMFPCEBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C(C(=O)O)F)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
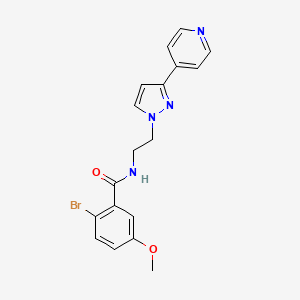
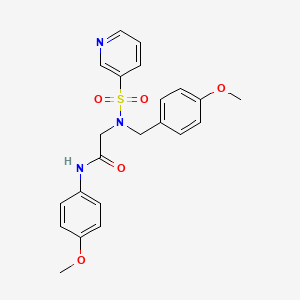

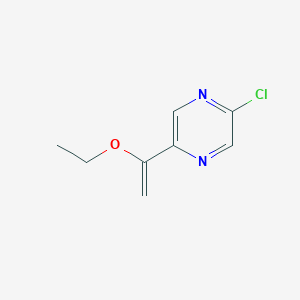
![Benzo[1,2-d:4,5-d']bisoxazole-2,6(3H,7H)-dione](/img/structure/B2889864.png)
![N-(1-(1-adamantyl)-2-{[2-(4-morpholinyl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B2889865.png)
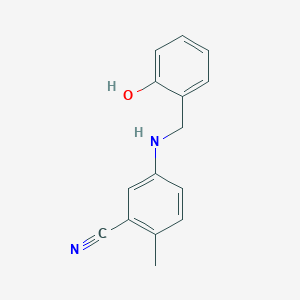

![4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B2889868.png)

![N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2889876.png)
